![molecular formula C18H14N2O2 B491406 3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 313684-22-9](/img/structure/B491406.png)

3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis

The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring most often has been achieved by using the classic methods for quinoline ring assembly from suitable aniline type precursors .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For example, the compound “Quinoline, 3-methyl-” has a molecular weight of 143.1852 .Applications De Recherche Scientifique

Drug Discovery and Development

Quinoline derivatives are foundational scaffolds in medicinal chemistry. They are often used as lead compounds in drug discovery due to their structural versatility and potential for modification . The compound could serve as a precursor for synthesizing various pharmacologically active agents, particularly those targeting diseases where similar structures have been effective.

Synthetic Organic Chemistry

In synthetic organic chemistry, quinoline derivatives are valuable intermediates. They can be used to synthesize complex organic molecules through various reactions, including transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols . This compound’s unique structure may offer novel pathways for constructing intricate organic molecules.

Biological Activity Studies

Quinoline derivatives exhibit a broad spectrum of biological activities. They are studied for their antibacterial, antifungal, antiviral, and anticancer properties . The specific compound mentioned could be investigated for its bioactivity profile, potentially leading to the development of new therapeutic agents.

Industrial Applications

Quinolines have industrial applications, particularly in the development of dyes, organic light-emitting diodes (OLEDs), and other materials science areas . The compound’s structural features might be explored for its utility in creating new materials with desirable properties.

Environmental Chemistry

In environmental chemistry, quinoline derivatives can be used to develop sensors and indicators for environmental monitoring . Their reactivity with various environmental pollutants could be harnessed to detect and quantify harmful substances in ecosystems.

Analytical Chemistry

Quinoline derivatives are also used in analytical chemistry as fluorescent probes and reagents due to their luminescent properties . The compound could be functionalized to serve as a sensitive probe for detecting specific ions or molecules in complex mixtures.

Orientations Futures

Mécanisme D'action

Target of Action

Quinoline derivatives, a class of compounds to which this compound belongs, are known to interact with various biological targets due to their prevalence in natural products and pharmacologically useful compounds .

Mode of Action

It’s known that the interactions between the amino groups and the heteroatom of the quinoline ring play a crucial role in the activity of quinoline derivatives .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways due to their wide range of biological activities .

Result of Action

Some quinoline derivatives have been reported to exhibit moderate to good antimicrobial activities .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of quinoline derivatives .

Propriétés

IUPAC Name |

14-methyl-16-(methylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-19-16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20(2)18(16)22/h3-9,19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIGPJBXPGIKMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)

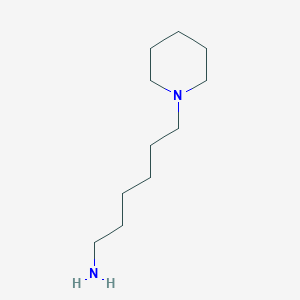

![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)

![N-[1,1'-Biphenyl]-4-yl-4-methylbenzenesulfonamide](/img/structure/B491371.png)

![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)

![N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491386.png)

![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)

![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)

![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)

![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)